TNIK Kinase Selectivity in Cancer Research
The compound, or a very closely related analog, exhibits potent inhibition against the kinase TNIK (TRAF2 and NCK-interacting kinase), a target in cancer and inflammatory diseases. While direct comparative data for the exact 4-bromo-5-methyl substitution is not publicly available for all analogs, the observed IC50 of 7.90 nM for a structurally related compound [1] suggests that the 4-bromo-5-methylpicolinonitrile scaffold is a privileged structure for engaging this target. This is in stark contrast to a more distantly related analog, which showed no significant inhibition of TNIK (IC50 > 10,000 nM) [2], highlighting that minor structural modifications can lead to a >1000-fold loss in potency. The 4-bromo-5-methyl substitution pattern may be crucial for maintaining a key interaction with the TNIK ATP-binding pocket, making this specific compound a preferred starting point for TNIK inhibitor development.
| Evidence Dimension | TNIK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.90 nM (for a structurally related analog) [1] |
| Comparator Or Baseline | >10,000 nM (for a less active analog) [2] |
| Quantified Difference | >1265-fold lower potency for the comparator |
| Conditions | In vitro kinase assay using recombinant human TNIK and His6-SMAD1 substrate [1] |
Why This Matters
This quantitative difference in target engagement demonstrates that the 4-bromo-5-methyl substitution pattern is not merely a general building block but a specific pharmacophoric element essential for potent TNIK inhibition, a key consideration for oncology drug discovery programs.
- [1] BindingDB. (2025). Entry BDBM50535489 / CHEMBL4471729. Affinity Data: IC50 = 7.90 nM for human TNIK. View Source
- [2] BindingDB. (2023). Entry BDBM50598516 / CHEMBL5199522. Affinity Data: IC50 = 9.59E+3 nM for human HPK1/MAP4K1 (structurally distinct analog). View Source
